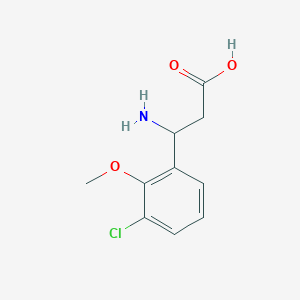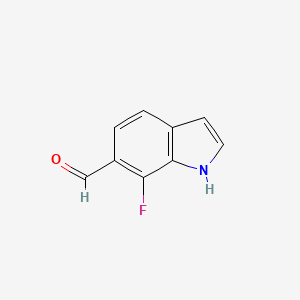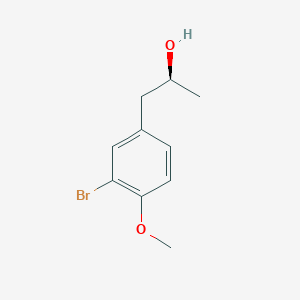
2-Fluoro-5-nitromandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluoro-5-nitrophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a hydroxyacetic acid moiety attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-5-nitrophenyl)-2-hydroxyacetic acid typically involves the introduction of the fluorine and nitro groups onto a benzene ring, followed by the addition of the hydroxyacetic acid moiety. One common method involves the nitration of 2-fluorophenylacetic acid, followed by oxidation to introduce the hydroxy group. The reaction conditions often require the use of strong acids and oxidizing agents to achieve the desired transformations.
Industrial Production Methods
Industrial production of 2-(2-fluoro-5-nitrophenyl)-2-hydroxyacetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-(2-fluoro-5-nitrophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-fluoro-5-nitrophenyl)acetic acid.
Reduction: Formation of 2-(2-fluoro-5-aminophenyl)-2-hydroxyacetic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-fluoro-5-nitrophenyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-fluoro-5-nitrophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules, enhancing its effectiveness in certain applications.
類似化合物との比較
Similar Compounds
2-fluoro-5-nitrophenylacetic acid: Similar structure but lacks the hydroxy group.
2-fluoro-5-nitrophenyl isocyanate: Contains an isocyanate group instead of the hydroxyacetic acid moiety.
Uniqueness
2-(2-fluoro-5-nitrophenyl)-2-hydroxyacetic acid is unique due to the presence of both the hydroxyacetic acid and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research applications.
特性
分子式 |
C8H6FNO5 |
|---|---|
分子量 |
215.13 g/mol |
IUPAC名 |
2-(2-fluoro-5-nitrophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6FNO5/c9-6-2-1-4(10(14)15)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13) |
InChIキー |
ZLPNNFDLZDABKA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(C(=O)O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(6R,7R)-3-(acetyloxymethyl)-7-[(3-bromo-4-methylbenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13596539.png)








